molecular formula C18H18ClFN4O B2974131 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine CAS No. 2415539-75-0

4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine

Cat. No.: B2974131
CAS No.: 2415539-75-0
M. Wt: 360.82
InChI Key: ATQCZHBRJTWCPP-UHFFFAOYSA-N
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Description

4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a cyclopropylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction,

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4O/c19-14-9-13(3-4-15(14)20)23-5-7-24(8-6-23)18(25)17-10-16(12-1-2-12)21-11-22-17/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQCZHBRJTWCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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